2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Overview
Description
2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is a heterocyclic compound that features a fused pyrano-pyridazinone ring system
Scientific Research Applications
2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for its potential anti-inflammatory and antitumor activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Pyranoquinolones: These compounds have a similar fused ring system and are known for their antimicrobial and anticancer activities.
Uniqueness: 2,5,6,8-Tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,5,6,8-tetrahydropyrano[3,4-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-3-5-1-2-11-4-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTJYXFFDLHQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NNC(=O)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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